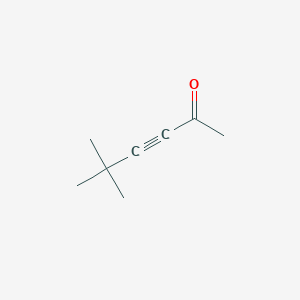

3-Hexyn-2-one, 5,5-dimethyl-

Description

Contextualization within Alkynone Chemistry and Strain-Release Systems

Alkynones, or yne-ketones, are a class of organic compounds containing both an alkyne and a ketone functional group. The conjugation of the carbon-carbon triple bond with the carbonyl group results in a unique electronic distribution, making them versatile building blocks in organic synthesis. They can act as both electrophiles at the β-carbon and as dienophiles or dipolarophiles in cycloaddition reactions.

The concept of strain-release is a powerful driving force in many chemical transformations. nih.gov While 3-Hexyn-2-one, 5,5-dimethyl-, in its ground state, is not a strained ring system, its participation in certain reactions, particularly cycloadditions, can lead to the formation of strained intermediates or transition states. The subsequent release of this strain can be a key factor in determining the reaction pathway and product distribution. For instance, in reactions leading to bicyclic systems, the inherent strain in the newly formed rings can influence the thermodynamics and kinetics of the process.

Historical Evolution of Research on Alkynone Reactivity

The study of alkynone reactivity has a rich history, with early investigations focusing on their fundamental transformations. A pivotal moment in the application of alkynones in complex molecule synthesis was the discovery of the Pauson-Khand reaction (PKR) in the early 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson. wikipedia.org This cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone quickly became a powerful tool for the construction of five-membered rings. rsc.orgrsc.org

Initially, the scope of the Pauson-Khand reaction was somewhat limited, often requiring stoichiometric amounts of cobalt carbonyl and showing poor selectivity with simple, unstrained alkenes. wikipedia.orgrsc.org A significant breakthrough came with the development of the intramolecular Pauson-Khand reaction, which demonstrated that tethering the alkyne and alkene components could lead to highly efficient and selective cyclizations. rsc.org Over the years, extensive research has led to the development of catalytic versions of the PKR using various transition metals, including rhodium and palladium, as well as asymmetric variants for the enantioselective synthesis of complex molecules. nih.govmdpi.com The evolution of the Pauson-Khand reaction from a stoichiometric curiosity to a versatile and widely used catalytic method highlights the ongoing efforts to expand the synthetic utility of alkynones. mdpi.com

Significance of the 3-Hexyn-2-one, 5,5-dimethyl- Scaffold in Contemporary Organic Synthesis Paradigms

The 3-Hexyn-2-one, 5,5-dimethyl- scaffold, with its sterically demanding tert-butyl group, is of particular interest in modern organic synthesis for several reasons. The bulky substituent can exert a profound influence on the regioselectivity and stereoselectivity of reactions. In the context of the Pauson-Khand reaction, for example, the steric hindrance at one of the acetylenic carbons would be expected to direct the approach of the alkene, leading to a high degree of regiocontrol in the formation of the cyclopentenone product. wikipedia.org

Furthermore, the presence of the ketone functionality provides a handle for further synthetic transformations. The resulting α,β-unsaturated ketone from a cycloaddition reaction can undergo a variety of subsequent reactions, including conjugate additions, reductions, and further cycloadditions, allowing for the rapid construction of molecular complexity. While specific research focusing solely on 3-Hexyn-2-one, 5,5-dimethyl- is not extensively documented, its structural motif is representative of a class of sterically hindered alkynones that are valuable in probing the limits and applications of established synthetic methodologies. A novel 1,2-difunctionalization of alkynones has been developed, showcasing the broad substrate scope and operational simplicity of reactions involving these compounds. acs.org

Theoretical Frameworks for Understanding Alkynone Behavior

The reactivity of alkynones like 3-Hexyn-2-one, 5,5-dimethyl- can be rationalized through various theoretical frameworks. A plausible mechanism for the Pauson-Khand reaction, which is a key transformation for this class of compounds, was proposed by Magnus and has been supported by subsequent theoretical studies. rsc.org This mechanism involves the initial formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion to form a metallacyclopentene, and finally, carbonyl insertion and reductive elimination to yield the cyclopentenone product. wikipedia.org

Computational studies have been instrumental in understanding the subtle factors that govern the regio- and stereoselectivity of these reactions. For instance, density functional theory (DFT) calculations can be used to model the transition states of the reaction and predict the most likely outcome. These theoretical models help chemists to understand the interplay of electronic and steric effects, such as the influence of the tert-butyl group in 3-Hexyn-2-one, 5,5-dimethyl-, on the reaction pathway.

Interactive Data Tables

Below are interactive tables summarizing key data for 3-Hexyn-2-one, 5,5-dimethyl- and a related compound.

Table 1: Physicochemical Properties of 3-Hexyn-2-one, 5,5-dimethyl- and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Hexyn-2-one, 5,5-dimethyl- | 5,5-dimethylhex-3-yn-2-one | C8H12O | 124.18 |

| 2,5-Dimethyl-3-hexyne | 2,5-dimethylhex-3-yne | C8H14 | 110.20 |

| 5,5-Dimethyl-3-hexanone | 5,5-dimethylhexan-3-one | C8H16O | 128.21 |

| 3,5-Dimethyl-1-hexyn-3-ol | 3,5-dimethylhex-1-yn-3-ol | C8H14O | 126.20 |

Data sourced from PubChem and other chemical databases. nih.govnih.govchemicalbook.comnist.gov

Table 2: Spectroscopic Data for 2,5-Dimethyl-3-hexyne

| Spectroscopic Technique | Key Signals |

| Kovats Retention Index (non-polar) | 689 |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Structure

3D Structure

Properties

CAS No. |

10564-81-5 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

5,5-dimethylhex-3-yn-2-one |

InChI |

InChI=1S/C8H12O/c1-7(9)5-6-8(2,3)4/h1-4H3 |

InChI Key |

QKYJXFWNIYQOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hexyn 2 One, 5,5 Dimethyl

Established Synthetic Pathways for the General Alkynone Moiety

The unique structural arrangement of ynones, featuring a triple bond next to a carbonyl group, allows them to engage in diverse chemical reactions. acs.org Consequently, numerous methods have been developed for their preparation.

Acetylene-Ketone Condensation Reactions in Alkynone Synthesis

A primary strategy for constructing alkynones involves the formation of a carbon-carbon bond between an acetylenic unit and a carbonyl-containing fragment. This is often achieved through the reaction of a metal acetylide with an acyl derivative.

One of the earliest methods is the Favorskii reaction , which involves the reaction of an alkyne with a carbonyl group under basic conditions. organic-chemistry.org This process typically forms a propargyl alcohol, which can then be oxidized to the target ynone. The reaction proceeds by the in situ formation of a metal acetylide from a terminal alkyne and a strong base, which then performs a nucleophilic attack on a ketone or aldehyde. organic-chemistry.org

A more direct and widely used approach is the acylation of terminal alkynes . This can be accomplished via a Sonogashira-type cross-coupling reaction, which traditionally employs a palladium catalyst and a copper(I) co-catalyst. rsc.orgrsc.org This method facilitates the coupling of a terminal alkyne with an acyl chloride. mdpi.com The reaction is typically conducted under mild, basic conditions, often using an amine base like triethylamine (B128534) which also serves to neutralize the hydrogen halide byproduct. rsc.orgwikipedia.org

Modern variations of this reaction have focused on developing copper-free conditions to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). rsc.orgrsc.orgvander-lingen.nl These copper-free Sonogashira couplings have proven effective and are often preferred in the synthesis of complex molecules where purification can be challenging. rsc.orgchemrxiv.orgnih.gov

| Reaction | Key Reagents | Catalyst System | Typical Conditions | Ref. |

| Sonogashira Acylation | Terminal Alkyne, Acyl Chloride | Pd complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N), Room Temp. | mdpi.commdpi.com |

| Copper-Free Sonogashira Acylation | Terminal Alkyne, Acyl Chloride | Pd complex (e.g., Pd(OAc)₂, Palladacycles) | Base (e.g., Et₃N, K₂CO₃), Toluene (B28343) or DMF | acs.orgrsc.orgacs.org |

| Favorskii Reaction (to precursor) | Terminal Alkyne, Aldehyde/Ketone | Strong base (e.g., KOH, NaNH₂) | DMSO or Dymethoxyethane | organic-chemistry.org |

Oxidation Strategies for the Formation of Alkynones

A highly common and effective route to alkynones is the oxidation of precursor propargylic alcohols. acs.orgacs.org These precursor alcohols are readily synthesized by the addition of metal acetylides to aldehydes. acs.org A variety of oxidizing agents have been developed for this transformation, ranging from classic metal-based reagents to milder, more selective modern systems.

Chromium-based reagents , such as the Jones reagent (chromic acid in acetone), are powerful oxidants capable of converting secondary propargylic alcohols to ynones. thermofisher.cnorganic-chemistry.orgwikipedia.org The Jones oxidation is known for its efficiency and the use of inexpensive reagents, though the toxicity of chromium(VI) compounds is a significant drawback. organic-chemistry.orgwikipedia.org

DMSO-based oxidations , like the Swern oxidation, offer a milder alternative. wikipedia.org The Swern protocol uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine. wikipedia.org This method is prized for its mild conditions (typically -78 °C), which allows for the oxidation of sensitive substrates while avoiding the use of toxic heavy metals. wikipedia.orgorganic-chemistry.org

Hypervalent iodine reagents , most notably the Dess-Martin periodinane (DMP), provide another mild and highly selective method for oxidizing alcohols to ketones. wikipedia.orgwikipedia.org The DMP oxidation is performed under neutral conditions at room temperature and is compatible with a wide range of sensitive functional groups, making it a preferred method in complex molecule synthesis. wikipedia.orgalfa-chemistry.com

| Oxidation Method | Oxidizing Agent | Typical Conditions | Key Features | Ref. |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Room Temperature | Strong oxidant, inexpensive | organic-chemistry.orgalfa-chemistry.com |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C, CH₂Cl₂ | Mild, avoids toxic metals, good for sensitive substrates | wikipedia.orgorganic-chemistry.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, CH₂Cl₂ | Very mild, neutral pH, high chemoselectivity | wikipedia.orgwikipedia.org |

| NIS-Mediated Oxidation | N-Iodosuccinimide (NIS) | Room Temperature, Sunlight | Mild, metal-free | acs.org |

Palladium-Mediated Transformations for Carbon-Carbon Triple Bond Formation in Ketones

Palladium catalysis is central to modern ynone synthesis, primarily through the Sonogashira coupling reaction. wikipedia.org The catalytic cycle for the standard Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

In the palladium cycle , the active Pd(0) catalyst undergoes oxidative addition with the acyl halide to form a Pd(II) intermediate. In the copper cycle , the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. The crucial step is the transmetalation of the acetylide group from copper to the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the ynone product and regenerates the active Pd(0) catalyst. wikipedia.org

In copper-free variants , the mechanism avoids the copper acetylide intermediate. It is proposed that the palladium complex coordinates to the alkyne, followed by deprotonation by the base to form a palladium acetylide species directly. vander-lingen.nl This is then followed by reductive elimination to give the product. vander-lingen.nl The development of highly active, bulky, and electron-rich phosphine (B1218219) ligands has been crucial for the efficiency of these copper-free systems. libretexts.org

Targeted Synthetic Approaches for 3-Hexyn-2-one, 5,5-dimethyl-

While specific literature detailing the synthesis of 3-Hexyn-2-one, 5,5-dimethyl- is scarce, its structure lends itself to assembly via the established methodologies discussed above. The key starting material for introducing the 5,5-dimethyl-3-hexynyl moiety is tert-butylacetylene (also known as 3,3-dimethyl-1-butyne). alfa-chemistry.comucl.ac.uk

A plausible and direct route would be the acylation of tert-butylacetylene . This could be achieved by reacting the lithium or magnesium salt of tert-butylacetylene with an acetylating agent such as acetyl chloride or acetic anhydride. A more refined approach would be a palladium-catalyzed Sonogashira coupling between tert-butylacetylene and acetyl chloride. acs.orgmdpi.com This reaction would directly form the carbon-carbon bond between the acetyl group and the alkyne, yielding the target molecule.

Alternatively, a two-step approach via an oxidation strategy is feasible.

Formation of the precursor alcohol : The required precursor, 5,5-dimethyl-3-hexyn-2-ol, can be synthesized by reacting the acetylide of tert-butylacetylene with acetaldehyde.

Oxidation : The resulting secondary propargylic alcohol can then be oxidized to 3-Hexyn-2-one, 5,5-dimethyl- using one of the standard methods like Jones, Swern, or Dess-Martin oxidation. organic-chemistry.orgwikipedia.orgwikipedia.org

Stereoselective Synthesis of 3-Hexyn-2-one, 5,5-dimethyl- and its Precursors

The target molecule, 3-Hexyn-2-one, 5,5-dimethyl-, is achiral and therefore does not require stereoselective synthesis. However, if the synthesis proceeds through the precursor alcohol, 5,5-dimethyl-3-hexyn-2-ol, stereoselectivity becomes relevant as this alcohol contains a stereocenter.

The enantioselective synthesis of this precursor could be achieved through the asymmetric addition of a metal acetylide (derived from tert-butylacetylene) to acetaldehyde. This is a well-established transformation in asymmetric synthesis, and various chiral catalysts and ligands are known to promote high levels of enantioselectivity for such additions. Subsequent oxidation of the enantiomerically enriched alcohol, for instance using the Dess-Martin periodinane which is known to proceed without epimerization, would yield the achiral ynone. wikipedia.org

Development of Novel Catalytic Routes for the Preparation of 3-Hexyn-2-one, 5,5-dimethyl-

Novel catalytic routes for the preparation of 3-Hexyn-2-one, 5,5-dimethyl- would focus on improving the efficiency, sustainability, and scope of the general methods.

For the acylation route, the use of recently developed palladium precatalysts and phosphine-free or ligandless systems for copper-free Sonogashira couplings represents a significant advancement. acs.orgrsc.orgacs.org These catalysts can operate at very low loadings, sometimes under aerobic conditions, and can simplify purification, making the synthesis more practical and cost-effective. acs.org For example, an oxime-derived palladacycle has been shown to be a highly efficient precatalyst for the copper-free acylation of terminal alkynes. acs.orgacs.org

In the oxidation route, modern catalytic methods that use air or other green oxidants are at the forefront of development. For instance, a system using catalytic copper nanoparticles with tert-butyl hydroperoxide (TBHP) or air as the terminal oxidant has been developed for the efficient oxidation of propargylic alcohols. organic-chemistry.org Another protocol utilizes a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride for the aerobic oxidation of propargylic alcohols at room temperature, offering a practical and environmentally conscious alternative to stoichiometric heavy-metal oxidants. organic-chemistry.org Applying these novel catalytic oxidation methods to 5,5-dimethyl-3-hexyn-2-ol would constitute a modern and efficient synthesis of the target ynone.

Green Chemistry Principles Applied to 3-Hexyn-2-one, 5,5-dimethyl- Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of ynones, including 3-Hexyn-2-one, 5,5-dimethyl-, can be made more environmentally benign by adhering to these principles.

Key green chemistry considerations for ynone synthesis include:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of palladium and copper in the Sonogashira coupling is inherently greener than using stoichiometric reagents. researchgate.net

Copper-Free Sonogashira Coupling: A significant advancement in making the Sonogashira reaction greener is the development of copper-free conditions. rsc.org Copper salts can be toxic and difficult to remove from the final product. libretexts.org Copper-free protocols often utilize specific palladium catalysts and bases to facilitate the reaction. rsc.orgncl.res.in

Solvent Selection: Traditional Sonogashira reactions often use solvents like toluene or THF. Green chemistry encourages the use of more environmentally friendly solvents. Research has explored conducting these couplings in greener media, such as water or using solvent-free conditions. ncl.res.inrsc.org For instance, a base-mediated benzannulation of ynones has been achieved where the only by-products are ethanol (B145695) and carbon dioxide. rsc.org

Atom Economy: The Sonogashira coupling generally has a good atom economy, as most of the atoms from the starting materials are incorporated into the final product. Using carboxylic acids directly as acyl sources can further improve atom economy by avoiding the need to convert them to acyl chlorides. acs.org

The application of these principles can lead to a more sustainable synthesis of 3-Hexyn-2-one, 5,5-dimethyl-.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of 3-Hexyn-2-one, 5,5-dimethyl-

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing side reactions. For the synthesis of 3-Hexyn-2-one, 5,5-dimethyl- via Sonogashira coupling, several parameters can be fine-tuned.

Table 1: Parameters for Optimization in the Synthesis of 3-Hexyn-2-one, 5,5-dimethyl-

| Parameter | Description | Potential Impact on Yield and Selectivity |

| Palladium Catalyst | The choice of palladium source and its ligands is critical. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. | The ligand's electronic and steric properties influence the catalyst's activity and stability, affecting reaction rates and the formation of byproducts. |

| Copper Co-catalyst | In traditional Sonogashira couplings, a copper(I) salt like CuI is used to facilitate the reaction. | The presence and amount of the copper co-catalyst can significantly impact the reaction rate. However, it can also lead to the undesirable homocoupling of the alkyne. |

| Base | An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction. | The choice and amount of base can affect the reaction rate and the solubility of the reactants. |

| Solvent | The solvent must be able to dissolve the reactants and catalyst system. Common solvents include THF, toluene, and acetonitrile. | The polarity and boiling point of the solvent can influence reaction kinetics and product solubility. |

| Temperature | The reaction temperature affects the rate of reaction. | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or products, reducing the overall yield. |

| Reaction Time | The duration of the reaction is important to ensure complete conversion of the starting materials. | Insufficient reaction time will result in low yields, while excessively long times can lead to the formation of degradation products. |

This table is a generalized representation based on established principles of Sonogashira coupling and is not derived from specific experimental data for the synthesis of 3-Hexyn-2-one, 5,5-dimethyl-.

By systematically varying these parameters, optimal conditions for the synthesis of 3-Hexyn-2-one, 5,5-dimethyl- can be determined to achieve high yield and purity.

Purification and Isolation Techniques in the Research Context of 3-Hexyn-2-one, 5,5-dimethyl-

After the synthesis of 3-Hexyn-2-one, 5,5-dimethyl-, it must be isolated from the reaction mixture and purified. The choice of purification technique depends on the physical and chemical properties of the compound and the impurities present.

A typical workup procedure for a Sonogashira reaction involves:

Filtration: The reaction mixture is often filtered to remove the precipitated amine hydrohalide salt and any solid catalyst residues.

Extraction: The filtrate is then typically washed with an aqueous solution to remove any remaining salts and water-soluble impurities. The product is extracted into an organic solvent.

Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and then concentrated under reduced pressure to remove the solvent.

The crude product obtained after these steps is usually purified further using one or more of the following techniques:

Column Chromatography: This is a very common and effective method for purifying organic compounds. acs.org A silica (B1680970) gel column is typically used, and the compound is eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is chosen to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Distillation: If the product is a liquid with a sufficiently low boiling point and is thermally stable, distillation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in their boiling points.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline product.

The purity of the isolated 3-Hexyn-2-one, 5,5-dimethyl- would then be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanistic Investigations of 3 Hexyn 2 One, 5,5 Dimethyl Reactivity

Fundamental Reaction Mechanisms of Alkyne-Ketone Functional Groups

The reactivity of α,β-alkynyl ketones like 3-Hexyn-2-one, 5,5-dimethyl- is governed by the electrophilic nature of both the carbonyl carbon and the alkyne moiety. This dual reactivity allows for a range of transformations including nucleophilic additions, electrophilic additions, and reactions proceeding through radical intermediates.

Nucleophilic Additions to the Carbonyl Center

The carbonyl group in 3-Hexyn-2-one, 5,5-dimethyl- is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by a wide range of nucleophiles. amanote.com This reaction, often referred to as a 1,2-addition, proceeds through a tetrahedral intermediate. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. masterorganicchemistry.com

Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines. masterorganicchemistry.commasterorganicchemistry.com The outcome of the reaction is largely dependent on the nature of the nucleophile and the reaction conditions. For instance, the addition of Grignard reagents leads to the formation of tertiary alcohols, while reduction with hydride reagents yields secondary alcohols.

In the context of α,β-alkynyl ketones, nucleophilic addition can sometimes compete with conjugate addition (1,4-addition) to the alkyne. However, hard nucleophiles, such as organolithium and Grignard reagents, tend to favor direct attack at the carbonyl carbon. acs.org

Electrophilic Additions Across the Alkyne Moiety

The carbon-carbon triple bond in 3-Hexyn-2-one, 5,5-dimethyl- is electron-rich and thus susceptible to electrophilic attack. These reactions proceed through the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. The presence of the electron-withdrawing carbonyl group deactivates the alkyne towards electrophilic addition compared to an isolated alkyne.

Typical electrophilic addition reactions for alkynes include the addition of hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. youtube.com The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the alkyne that is bonded to the greater number of hydrogen atoms. However, in the case of internal alkynes like 3-Hexyn-2-one, 5,5-dimethyl-, a mixture of regioisomers can be formed.

The addition of halogens, such as bromine, typically results in the formation of a dihaloalkene. The stereochemistry of this addition is usually anti, leading to the formation of the E-isomer.

Radical Pathways in 3-Hexyn-2-one, 5,5-dimethyl- Transformations

The conjugated system of α,β-alkynyl ketones can also participate in reactions involving radical intermediates. These reactions can be initiated by light, heat, or radical initiators. The Norrish-Yang reaction, for example, is a powerful protocol for activating C-C bonds in ketones under UV irradiation, proceeding through biradical intermediates. nih.gov

In the context of additions to the alkyne, radical reactions can be initiated by the addition of a radical species to the triple bond. This generates a vinyl radical, which can then undergo further reactions, such as hydrogen abstraction or addition to another molecule. Photochemically induced radical alkynylation of C(sp³)–H bonds has been developed, where a photo-excited ketone abstracts a hydrogen atom to generate a radical that then adds to an alkynyl derivative. researchgate.net

Specific Reaction Pathways of 3-Hexyn-2-one, 5,5-dimethyl-

Beyond the fundamental reactivity of its constituent functional groups, 3-Hexyn-2-one, 5,5-dimethyl- can undergo specific and often complex transformations under particular reaction conditions. Photochemical reactions, in particular, open up unique cycloaddition pathways.

Photochemical Cycloaddition Reactions Involving 3-Hexyn-2-one, 5,5-dimethyl-

Upon irradiation with UV light, α,β-acetylenic ketones can undergo cycloaddition reactions with alkenes. acs.org These reactions are valuable for the construction of four- and five-membered rings. The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can lead to the formation of oxetanes. nih.gov However, with α,β-acetylenic ketones, cycloaddition can also occur across the carbon-carbon triple bond.

The photochemical reactions of acetylenic ketones can yield a variety of products depending on the reaction partners and conditions. youtube.com For instance, irradiation in the presence of alcohols can lead to the formation of substituted furans, while reaction with amines can produce pyrroles. youtube.com These reactions are thought to proceed through initial adduct formation followed by cyclization.

The general mechanism for the [2+2] photocycloaddition of an α,β-unsaturated ketone with an alkene involves the initial excitation of the ketone to its triplet state. This excited state then reacts with the ground-state alkene to form a biradical intermediate, which can subsequently collapse to form the cyclobutane product.

| Reactant 1 (Acetylenic Ketone) | Reactant 2 (Alkene/Other) | Reaction Type | Major Product(s) |

|---|---|---|---|

| 1-Phenylprop-2-yn-1-one | Alcohols | Photocyclization | 2,5-Disubstituted furans |

| 1-Phenylprop-2-yn-1-one | N,N-Diethylamine | Photocyclization | Substituted pyrrole |

| Generic α,β-Acetylenic Ketone | Alkene | [2+2] Photocycloaddition | Cyclobutene derivatives |

| Generic α,β-Acetylenic Ketone | Alkene | [3+2] Photocycloaddition | Five-membered ring systems |

A key feature of the photochemical reactions of carbonyl compounds, including α,β-alkynyl ketones, is the involvement of biradical intermediates. beilstein-journals.org In the context of photocycloaddition reactions, the interaction of the excited ketone with an alkene leads to the formation of a 1,4-biradical. researchgate.net The stability and subsequent reaction pathways of this biradical determine the final product distribution.

The formation of a biradical intermediate in the Paterno-Büchi reaction involves the attack of the excited carbonyl oxygen on the alkene. beilstein-journals.org This can lead to the formation of an oxetane upon cyclization. For α,β-acetylenic ketones, the excited triplet state can also add to the alkene across the carbon-carbon triple bond, leading to a vinyl-substituted biradical.

The fate of these biradical intermediates can include:

Cyclization: Collapse of the biradical to form a four- or five-membered ring.

Fragmentation: Cleavage of the biradical to regenerate the starting materials or form new products.

Hydrogen Abstraction: Intramolecular or intermolecular hydrogen atom transfer to generate a new radical species.

The specific nature of the biradical intermediates in the photochemical transformations of 3-Hexyn-2-one, 5,5-dimethyl- will depend on the reaction partner. The steric bulk of the tert-butyl group is likely to influence the stereochemical outcome of the cycloaddition by directing the approach of the reaction partner and influencing the conformation of the resulting biradical intermediate.

Proposed Carbene Formation Mechanisms in Cycloaddition Processes

The photochemical reactivity of α,β-alkynyl ketones such as 3-Hexyn-2-one, 5,5-dimethyl- can potentially lead to the formation of highly reactive intermediates, including carbenes. While direct experimental evidence for carbene generation from this specific compound is not extensively documented, plausible mechanisms can be proposed based on the established principles of carbonyl photochemistry. The process is likely initiated by the absorption of ultraviolet light by the carbonyl group. beilstein-journals.org

Upon irradiation, the carbonyl group undergoes an n→π* electronic transition, promoting a non-bonding electron from the oxygen atom to an antibonding π* orbital, resulting in an excited singlet state (S₁). This singlet state is typically short-lived and can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet species, having a diradical character, is a key intermediate in many photochemical reactions of ketones.

From this excited triplet state, several pathways could lead to a carbene. One hypothetical route involves an intramolecular rearrangement. However, a more commonly considered pathway for carbene generation from carbonyl compounds involves the photolysis of related precursors like diazo compounds, which are not the starting material in this case. For α,β-unsaturated carbonyl compounds, photochemical reactions often proceed via diradical intermediates in cycloadditions rather than free carbenes. Nevertheless, a speculative pathway to a carbene from the excited ketone could involve a complex series of bond cleavages and rearrangements, although this is less conventional for this class of compounds.

| Step | Description | Intermediate |

| 1 | Absorption of UV light by the carbonyl group | Excited singlet state (S₁) |

| 2 | Intersystem crossing (ISC) | Excited triplet state (T₁) |

| 3 | Proposed rearrangement/fragmentation | Carbene intermediate |

It is important to note that for many photochemical cycloadditions involving enones and alkynones, the reaction proceeds through a triplet diradical intermediate which then cyclizes, rather than forming a free carbene. nih.gov

Regioselectivity and Stereoselectivity in Photochemical Adduct Formation from 3-Hexyn-2-one, 5,5-dimethyl-

The regioselectivity and stereoselectivity of photochemical cycloaddition reactions involving 3-Hexyn-2-one, 5,5-dimethyl- are dictated by several factors, primarily the stability of the intermediate diradicals and steric hindrance. In a typical [2+2] photocycloaddition with an alkene, the excited triplet state of the alkynone adds to the alkene to form a 1,4-diradical intermediate.

Regioselectivity: The formation of the initial bond between the α or β carbon of the alkynone and the alkene will determine the regiochemistry of the product. The stability of the resulting diradical intermediate is a key factor. The bulky tert-butyl group at the β-position of 3-Hexyn-2-one, 5,5-dimethyl- will exert significant steric influence, likely directing the incoming alkene to the less hindered α-carbon. Furthermore, the acetyl group can influence the electronic distribution in the excited state, which in turn affects the stability of the possible diradical intermediates.

Stereoselectivity: The stereochemistry of the final cycloadduct is determined during the ring closure of the diradical intermediate. The approach of the alkene to the excited alkynone and the subsequent cyclization can be influenced by the steric bulk of the substituents on both reactants. For cyclic enones, the stereochemistry of the ring fusion is a critical aspect. youtube.com In the case of the acyclic 3-Hexyn-2-one, 5,5-dimethyl-, the stereochemistry of the newly formed chiral centers in the cyclobutene product would depend on the geometry of the alkene and the trajectory of the cycloaddition. The formation of the more thermodynamically stable product is generally favored.

| Reactant Pair | Major Regioisomer | Predicted Stereochemistry | Rationale |

| 3-Hexyn-2-one, 5,5-dimethyl- + Propene | Adduct from initial bonding at the α-carbon of the alkynone | Trans- (with respect to the largest substituents) | Steric hindrance from the tert-butyl group favors attack at the α-position. The trans stereoisomer is generally more stable. |

| 3-Hexyn-2-one, 5,5-dimethyl- + Styrene | Adduct from initial bonding at the α-carbon of the alkynone | Trans- | The phenyl group of styrene further influences the stability of the diradical intermediate and the stereochemical outcome. |

Thermal Cycloaddition Reactions (e.g., [2+2], [3+2], Diels-Alder) of 3-Hexyn-2-one, 5,5-dimethyl-

Thermal cycloaddition reactions provide a powerful tool for the synthesis of cyclic compounds. The reactivity of 3-Hexyn-2-one, 5,5-dimethyl- in these reactions is governed by its electronic and steric properties.

[2+2] Cycloadditions: Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions. sci-rad.com Consequently, these reactions are less common for simple alkynes and typically require photochemical activation or the use of highly activated substrates such as ketenes. Therefore, 3-Hexyn-2-one, 5,5-dimethyl- is not expected to readily undergo thermal [2+2] cycloadditions with typical alkenes.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole and a dipolarophile. researchgate.net Alkynes are effective dipolarophiles. 3-Hexyn-2-one, 5,5-dimethyl-, with its electron-withdrawing acetyl group, is an activated dipolarophile and is expected to react readily with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. nih.govnih.gov The regioselectivity of these reactions is controlled by the frontier molecular orbitals of the reactants. northwestern.edu

Diels-Alder ([4+2]) Reactions: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. researchgate.net Alkynes can serve as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The acetyl group in 3-Hexyn-2-one, 5,5-dimethyl- activates the alkyne, making it a suitable dienophile for Diels-Alder reactions with electron-rich dienes. nih.gov The reaction would lead to the formation of a substituted cyclohexadiene derivative.

| Reaction Type | Reactivity of 3-Hexyn-2-one, 5,5-dimethyl- | Expected Product |

| Thermal [2+2] Cycloaddition | Low | Cyclobutene derivative (unlikely) |

| Thermal [3+2] Cycloaddition | High | Five-membered heterocycle |

| Diels-Alder ([4+2]) Reaction | Moderate to High | Substituted cyclohexadiene |

Transformations Involving the Propargylic Hydrogen of 3-Hexyn-2-one, 5,5-dimethyl-

This section is not applicable to the compound 3-Hexyn-2-one, 5,5-dimethyl-. A propargylic hydrogen refers to a hydrogen atom on a carbon atom adjacent to a carbon-carbon triple bond. In the structure of 3-Hexyn-2-one, 5,5-dimethyl-, the carbons adjacent to the alkyne are the carbonyl carbon of the acetyl group and the quaternary carbon of the tert-butyl group. Neither of these carbons bears a hydrogen atom. Therefore, reactions involving the functionalization of a propargylic hydrogen cannot occur with this molecule.

Derivatization Reactions of the Carbonyl Group in 3-Hexyn-2-one, 5,5-dimethyl-

The carbonyl group of 3-Hexyn-2-one, 5,5-dimethyl- is susceptible to nucleophilic attack and can be readily derivatized using a variety of reagents. These derivatization reactions are often employed for the characterization and identification of ketones. A common class of derivatizing agents for carbonyl compounds are hydrazine-based reagents. youtube.com

For instance, reaction with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium would yield a 2,4-dinitrophenylhydrazone. This derivative is typically a brightly colored crystalline solid with a sharp melting point, which facilitates its identification. The reaction proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration.

Other hydrazine derivatives, such as semicarbazide and Girard's reagents, can also be used to form the corresponding semicarbazones and hydrazones, respectively. These reactions are generally robust and high-yielding.

| Derivatizing Agent | Product Type | Utility |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Identification (colored solid with a sharp melting point) |

| Semicarbazide | Semicarbazone | Characterization |

| Girard's Reagents | Hydrazone | Separation and purification |

| Hydroxylamine | Oxime | Synthesis of other functional groups |

Kinetic and Thermodynamic Studies of 3-Hexyn-2-one, 5,5-dimethyl- Reactions

Kinetic studies would focus on determining the reaction rate and its dependence on the concentration of reactants and temperature. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions. Thermodynamic studies would provide information about the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. These parameters determine the spontaneity of the reaction and the position of the chemical equilibrium. For cycloaddition reactions, the formation of new sigma bonds from pi bonds is typically enthalpically favorable.

Determination of Reaction Rate Laws and Order

The rate law for a reaction involving 3-Hexyn-2-one, 5,5-dimethyl- would be determined experimentally, typically using the method of initial rates. This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants.

Consider a hypothetical reaction: 3-Hexyn-2-one, 5,5-dimethyl- (A) + Reactant (B) → Product

The general form of the rate law would be: Rate = k[A]ˣ[B]ʸ

where:

k is the rate constant

[A] and [B] are the molar concentrations of the reactants

x and y are the reaction orders with respect to each reactant

Hypothetical Experimental Data for Determining the Rate Law:

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: Doubling the concentration of A while keeping B constant doubles the rate (3.0 x 10⁻⁴ / 1.5 x 10⁻⁴ = 2). Therefore, the reaction is first order with respect to A (x = 1).

Comparing Experiments 1 and 3: Doubling the concentration of B while keeping A constant quadruples the rate (6.0 x 10⁻⁴ / 1.5 x 10⁻⁴ = 4). Therefore, the reaction is second order with respect to B (y = 2).

Activation Energy and Transition State Analysis for Reactions of 3-Hexyn-2-one, 5,5-dimethyl-

Specific experimental or computational data on the activation energy and transition state analysis for reactions involving 3-Hexyn-2-one, 5,5-dimethyl- are not available in the reviewed literature.

Thermodynamic Parameters Governing Reaction Equilibria

Detailed thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reaction equilibria of 3-Hexyn-2-one, 5,5-dimethyl- have not been reported in the surveyed scientific resources.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation of 3 Hexyn 2 One, 5,5 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies of 3-Hexyn-2-one, 5,5-dimethyl-

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Applications of ¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 3-Hexyn-2-one, 5,5-dimethyl- would be expected to reveal two distinct signals corresponding to the two types of proton environments in the molecule. The tert-butyl group protons, being chemically equivalent, would produce a single, strong singlet, while the methyl protons of the acetyl group would also appear as a singlet at a different chemical shift. The integration of these signals would correspond to a 9:3 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Data for 3-Hexyn-2-one, 5,5-dimethyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.2 | Singlet | 9H |

| CH₃CO- | ~2.3 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Utilizing ¹³C NMR for Carbon Skeleton and Functional Group Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For 3-Hexyn-2-one, 5,5-dimethyl-, six distinct signals would be expected, one for each unique carbon atom. The carbonyl carbon of the ketone would appear significantly downfield, typically in the range of 200-210 ppm. The two sp-hybridized carbons of the alkyne would have characteristic shifts in the 80-90 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methyl carbon of the acetyl group, would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 3-Hexyn-2-one, 5,5-dimethyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 205 |

| -C ≡ | 90 |

| ≡C - | 85 |

| C (CH₃)₃ | 28 |

| -C (CH₃)₃ | 27 |

| C H₃CO- | 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not show any cross-peaks for 3-Hexyn-2-one, 5,5-dimethyl-, as there are no vicinal protons to couple with each other. This lack of correlation would support the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. For this molecule, it would show a correlation between the signal for the tert-butyl protons and the signal for the tert-butyl methyl carbons, as well as a correlation between the acetyl methyl protons and the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. columbia.edu This is particularly useful for connecting the different parts of the molecule. For instance, the protons of the acetyl methyl group would be expected to show a correlation to the carbonyl carbon and the adjacent alkyne carbon. Similarly, the protons of the tert-butyl group would show correlations to the quaternary carbon and the other alkyne carbon. columbia.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. In a molecule like 3-Hexyn-2-one, 5,5-dimethyl-, a NOESY experiment could show a through-space correlation between the methyl protons of the acetyl group and the methyl protons of the tert-butyl group, depending on the conformational preferences of the molecule.

Table 3: Expected Key HMBC Correlations for 3-Hexyn-2-one, 5,5-dimethyl-

| Proton (¹H) | Correlated Carbon (¹³C) |

| CH₃CO- | C=O, -C≡ |

| (CH₃)₃C- | C(CH₃)₃, ≡C- |

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations and Intermediates

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Hexyn-2-one, 5,5-dimethyl- would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the carbon-carbon triple bond (C≡C). The C=O stretch of the conjugated ketone would typically appear in the region of 1670-1690 cm⁻¹. The C≡C stretch, being internal and symmetrically substituted, would likely be weak or absent in the IR spectrum. However, its presence could be confirmed by Raman spectroscopy. The C-H stretching and bending vibrations of the methyl groups would also be present in the spectrum.

Table 4: Characteristic IR Absorption Bands for 3-Hexyn-2-one, 5,5-dimethyl-

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone, conjugated) | 1670 - 1690 | Strong |

| C≡C (Alkyne, internal) | 2190 - 2260 | Weak to Absent |

| C-H (sp³ stretch) | 2850 - 3000 | Medium to Strong |

| C-H (sp³ bend) | 1350 - 1480 | Medium |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis in Reaction Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of fragmentation pathways. chemguide.co.uk In the mass spectrum of 3-Hexyn-2-one, 5,5-dimethyl-, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

The fragmentation pattern would be influenced by the stability of the resulting carbocations. pressbooks.pub A prominent fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion ([CH₃CO]⁺) with an m/z of 43. Another likely fragmentation would be the loss of a methyl group from the tert-butyl group, resulting in a fragment with a mass of (M-15). The cleavage of the bond between the carbonyl carbon and the alkyne could also occur.

Table 5: Potential Mass Spectrometry Fragments for 3-Hexyn-2-one, 5,5-dimethyl-

| m/z | Possible Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 83 | [M - CH₃CO]⁺ or [M - C₃H₇]⁺ |

| 57 | [(CH₃)₃C]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Probing Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The α,β-unsaturated ketone system in 3-Hexyn-2-one, 5,5-dimethyl- would give rise to characteristic absorptions in the UV region. A π → π* transition, typically of high intensity, would be expected in the range of 210-250 nm. A weaker n → π* transition, characteristic of carbonyl compounds, would be observed at a longer wavelength, likely in the range of 300-330 nm. The position of these absorption maxima can be influenced by the solvent polarity.

Table 6: Expected UV-Vis Absorption Maxima for 3-Hexyn-2-one, 5,5-dimethyl-

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 210 - 250 | High |

| n → π | 300 - 330 | Low |

In-depth Analysis of 3-Hexyn-2-one, 5,5-dimethyl- Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the detailed spectroscopic and crystallographic analysis of the chemical compound 3-Hexyn-2-one, 5,5-dimethyl- . Despite extensive searches of chemical databases and scholarly articles, specific research focusing on the advanced spectroscopic characterization and solid-state structural determination of this particular molecule or its derivatives is not publicly available.

While research exists for structurally related compounds, the unique combination of a hexynone backbone with a tert-butyl group at the 5-position appears to be an area that has not been extensively investigated or reported. This lack of data prevents a detailed discussion on the mechanistic and structural elucidation of 3-Hexyn-2-one, 5,5-dimethyl- through advanced techniques.

Absence of Data for Key Analytical Techniques

The investigation into the properties of 3-Hexyn-2-one, 5,5-dimethyl- is hampered by the absence of published data in several key areas:

Advanced Spectroscopic Characterization: There are no available studies detailing the use of techniques such as 2D NMR (COSY, HSQC, HMBC), advanced mass spectrometry (e.g., tandem MS/MS), or other specialized spectroscopic methods for this compound. Such studies would be crucial for unambiguously assigning its structure and understanding its chemical behavior.

X-ray Crystallography: No crystallographic data for 3-Hexyn-2-one, 5,5-dimethyl-, its derivatives, or its co-crystals could be located. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, and its absence means the exact molecular geometry and intermolecular interactions of this compound remain unconfirmed.

The scientific community has published research on similar molecules, which can sometimes provide inferred knowledge. For instance, studies on various dimethyl-substituted cyclic ketones and other alkynes have utilized spectroscopic and crystallographic methods. However, direct extrapolation of these findings to 3-Hexyn-2-one, 5,5-dimethyl- would be speculative without experimental verification.

Given the current state of published research, a comprehensive article on the advanced spectroscopic and crystallographic characterization of 3-Hexyn-2-one, 5,5-dimethyl- cannot be compiled. This highlights a potential area for future chemical research, where the synthesis and detailed analysis of this compound could contribute new knowledge to the field of organic chemistry.

Theoretical and Computational Chemistry of 3 Hexyn 2 One, 5,5 Dimethyl

Quantum Chemical Calculations on the Molecular Structure and Electronic Properties of 3-Hexyn-2-one, 5,5-dimethyl-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, conformational preferences, and the distribution of electrons, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For 3-Hexyn-2-one, 5,5-dimethyl-, a DFT study would be instrumental in determining its three-dimensional structure and the rotational barriers associated with its flexible bonds.

The presence of a tert-butyl group introduces significant steric hindrance, which is expected to heavily influence the molecule's preferred conformation. Conformational analysis of molecules containing tert-butyl groups often reveals that the molecule adopts a geometry that minimizes steric strain. In the case of 3-Hexyn-2-one, 5,5-dimethyl-, the rotation around the C4-C5 single bond would be a key area of investigation. It is anticipated that the molecule would favor a staggered conformation to alleviate the steric clash between the bulky t-butyl group and the rest of the molecule.

A hypothetical DFT study at a common level of theory, such as B3LYP/6-31G(d), would likely yield optimized geometric parameters. Below is a representative table of what such calculated data might look like for the lowest energy conformer.

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.21 |

| C≡C Bond Length (Å) | 1.20 |

| C-C(O) Bond Length (Å) | 1.45 |

| C(≡C)-C(tBu) Bond Length (Å) | 1.48 |

| C-C-C(O) Bond Angle (°) | 118.0 |

| C≡C-C Bond Angle (°) | 178.5 |

| C-C≡C Bond Angle (°) | 179.0 |

| Dihedral Angle H3C-C-C≡C (°) | 180.0 (anti-periplanar) |

Note: The data in this table is illustrative and based on typical values for similar functional groups. It is not derived from a specific calculation on 3-Hexyn-2-one, 5,5-dimethyl-.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For a more precise understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a more accurate description of electron correlation effects.

An ab initio analysis would refine our understanding of the molecule's electronic properties, such as its dipole moment and polarizability. Furthermore, it would provide a more accurate depiction of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. For an ynone, the HOMO is typically associated with the carbon-carbon triple bond, while the LUMO is often centered on the carbonyl group and the β-carbon of the alkyne. The bulky t-butyl group, being an electron-donating group, would be expected to slightly raise the energy of the HOMO.

Computational Mechanistic Studies of Reactions Involving 3-Hexyn-2-one, 5,5-dimethyl-

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Prediction of Reaction Pathways and Energy Landscapes

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely reaction pathways. This involves locating and characterizing the energies of reactants, products, transition states, and any intermediates. For reactions involving 3-Hexyn-2-one, 5,5-dimethyl-, such as nucleophilic additions or cycloadditions, DFT calculations can be used to construct a detailed energy profile.

For example, in a nucleophilic attack on the ynone system, two primary sites are susceptible: the carbonyl carbon and the β-carbon of the alkyne (Michael addition). Computational modeling can determine the activation energies for both pathways, thereby predicting the likely outcome of the reaction under different conditions.

Rationalization of Regioselectivity and Stereoselectivity in Chemical Transformations

Many reactions involving unsymmetrical reagents can lead to multiple products. Computational studies can rationalize and predict the regioselectivity and stereoselectivity of such transformations. In the case of 3-Hexyn-2-one, 5,5-dimethyl-, the significant steric bulk of the t-butyl group would be a dominant factor in controlling the approach of a reactant.

For instance, in a cycloaddition reaction, the facial selectivity would be strongly influenced by the t-butyl group, which would likely block one face of the molecule, directing the incoming reagent to the opposite, less hindered face. Similarly, the regioselectivity of addition reactions would be governed by a combination of steric and electronic factors, which can be quantitatively assessed through computational analysis of the transition states leading to different regioisomers.

Modeling of Transition States and Intermediates (e.g., biradical and carbene intermediates)

The elucidation of transient species like transition states and reaction intermediates is a key strength of computational chemistry. While these species are often too short-lived to be observed directly, their structures and energies can be calculated, providing crucial details about the reaction mechanism.

In some reactions of alkynes, the formation of high-energy intermediates such as biradicals or carbenes can be proposed. Computational modeling can be used to assess the viability of such pathways by calculating the energies of these intermediates and the barriers to their formation and subsequent reactions. For example, in certain photochemical reactions or reactions with specific metal catalysts, the formation of a biradical intermediate from the alkyne moiety of 3-Hexyn-2-one, 5,5-dimethyl- could be a plausible mechanistic step. DFT and more advanced multireference methods would be necessary to accurately describe the electronic structure of such open-shell species.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

The presence of a bulky tert-butyl group adjacent to the carbonyl function is expected to significantly influence the conformational preferences of 3-Hexyn-2-one, 5,5-dimethyl-. lumenlearning.comutdallas.edu This steric hindrance will likely restrict the rotation around the C2-C3 and C4-C5 single bonds, leading to a limited number of stable conformers. The planarity of the yn-one moiety (C=O-C≡C) will be a dominant structural feature, with the attached methyl and tert-butyl groups adopting positions that minimize steric strain.

MD simulations of analogous systems, such as acyclic ketones with bulky substituents, can provide qualitative and quantitative data on the preferred dihedral angles and the energy barriers between different conformations. nih.gov For instance, studies on the conformational analysis of ketones with large alkyl groups often reveal a preference for staggered conformations to alleviate steric repulsion. lumenlearning.com

Intermolecular interactions of 3-Hexyn-2-one, 5,5-dimethyl- can also be explored using MD simulations. The carbonyl oxygen is a primary site for hydrogen bonding with donor molecules, while the alkyne can participate in π-stacking or other non-covalent interactions. Simulations in various solvents would reveal the nature and strength of these interactions, which are crucial for understanding the compound's behavior in different chemical environments.

Table 1: Predicted Predominant Intermolecular Interactions of 3-Hexyn-2-one, 5,5-dimethyl-

| Interacting Moiety of 3-Hexyn-2-one, 5,5-dimethyl- | Potential Interacting Partner | Type of Interaction |

| Carbonyl Oxygen (C=O) | Hydrogen-bond donors (e.g., water, alcohols) | Hydrogen Bonding |

| Alkyne (C≡C) | Aromatic systems, other alkynes | π-π Stacking |

| Methyl and tert-butyl groups | Non-polar molecules/moieties | Van der Waals forces |

Computational Prediction of Spectroscopic Signatures of 3-Hexyn-2-one, 5,5-dimethyl- and its Adducts

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules with a high degree of accuracy. researchgate.net These predictions are invaluable for the identification and characterization of novel compounds and their reaction products, such as adducts.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Hexyn-2-one, 5,5-dimethyl- is expected to show characteristic absorption bands for its functional groups. The carbonyl (C=O) stretching vibration will be a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹ for conjugated ketones. The carbon-carbon triple bond (C≡C) stretch will also be present, though its intensity can vary, and is expected in the region of 2100-2260 cm⁻¹. The C-H stretching and bending vibrations of the methyl and tert-butyl groups will also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of 3-Hexyn-2-one, 5,5-dimethyl- can be predicted with considerable accuracy using DFT calculations. The chemical shifts of the protons and carbons are sensitive to their local electronic environment. The protons of the methyl group attached to the carbonyl will have a characteristic downfield shift. The tert-butyl protons will appear as a singlet further upfield. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal, followed by the two sp-hybridized carbons of the alkyne.

Spectroscopic Signatures of Adducts: The formation of adducts with 3-Hexyn-2-one, 5,5-dimethyl-, for example, through a Michael addition to the alkyne or nucleophilic attack at the carbonyl carbon, will lead to significant changes in the spectroscopic signatures. Computational modeling of such adducts can predict these changes. For instance, the disappearance of the alkyne signal and the appearance of new signals corresponding to sp² or sp³ carbons in the NMR spectra would confirm adduct formation. Similarly, changes in the IR spectrum, such as the shifting of the carbonyl frequency, would provide evidence of a reaction at that site. nih.gov

Table 2: Predicted Spectroscopic Data for 3-Hexyn-2-one, 5,5-dimethyl- (based on analogous systems)

| Spectroscopic Technique | Predicted Feature | Approximate Position |

| IR Spectroscopy | C=O stretch | 1670-1690 cm⁻¹ |

| IR Spectroscopy | C≡C stretch | 2190-2240 cm⁻¹ |

| ¹³C NMR Spectroscopy | C=O | 180-190 ppm |

| ¹³C NMR Spectroscopy | C≡C | 80-100 ppm |

| ¹H NMR Spectroscopy | -COCH₃ | 2.1-2.3 ppm |

| ¹H NMR Spectroscopy | -C(CH₃)₃ | 1.1-1.3 ppm |

It is important to note that the values in the table are estimations based on data from structurally similar compounds and established spectroscopic correlation tables. arxiv.org Precise values for 3-Hexyn-2-one, 5,5-dimethyl- would require specific computational studies on this molecule.

Catalytic Transformations Involving 3 Hexyn 2 One, 5,5 Dimethyl

Transition Metal-Catalyzed Reactions of the Alkynone Moiety

Transition metals are highly effective in catalyzing reactions involving alkynes due to their ability to activate the π-system. For an alkynone like 3-Hexyn-2-one, 5,5-dimethyl-, this activation can lead to a variety of functionalizations.

Gold and other noble metals are exceptional catalysts for activating alkynes toward nucleophilic attack. arkat-usa.org Gold(I) and gold(III) complexes, in particular, act as soft, carbophilic Lewis acids that coordinate to the alkyne, enhancing its electrophilicity. arkat-usa.orgnih.gov This activation facilitates a range of transformations, including cyclizations and additions. nih.govnih.gov In the context of 3-Hexyn-2-one, 5,5-dimethyl-, the intramolecular attack of the ketone's carbonyl oxygen onto the gold-activated alkyne could initiate cyclization cascades.

A general mechanism for gold-catalyzed reactions of oxo-alkynes involves the coordination of the gold catalyst to the triple bond, which renders it susceptible to nucleophilic attack. arkat-usa.org This can lead to the formation of highly substituted furans or oxazoles, depending on the starting material. arkat-usa.org For example, gold(III) chloride can catalyze the reaction of 2-(1-alkynyl)-2-alken-1-ones with nucleophiles to generate furan (B31954) derivatives. arkat-usa.org

Table 1: Examples of Gold-Catalyzed Reactions on Analogous Alkynone Systems

| Alkynone Substrate | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| o-Alkynylbenzaldehydes | AuCl₃ | [4+2] Benzannulation | Naphthyl ketones | arkat-usa.org |

| Propargylcarboxamides | AuCl₃ | Cyclization | 2,5-Disubstituted oxazoles | arkat-usa.org |

| 1,n-Enynes | [AuL]⁺ | Cycloisomerization | Cyclic compounds | nih.gov |

The alkyne bond in 3-Hexyn-2-one, 5,5-dimethyl- can be fully or partially reduced using various catalytic systems. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Complete Hydrogenation to Alkane : The use of powerful catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel with hydrogen gas (H₂) typically leads to the complete reduction of the alkyne to an alkane. lumenlearning.comlibretexts.org In this case, 3-Hexyn-2-one, 5,5-dimethyl- would be converted to 5,5-dimethyl-2-hexanone. The reaction proceeds through an alkene intermediate, but with these highly active catalysts, the reaction does not stop at this stage. libretexts.orgyoutube.com

Partial Reduction to cis-Alkene : To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. youtube.com This catalytic system reduces the alkyne with syn-addition of hydrogen, yielding a cis-alkene. libretexts.orgyoutube.com For 3-Hexyn-2-one, 5,5-dimethyl-, this would result in the formation of (Z)-5,5-dimethyl-3-hexen-2-one.

Partial Reduction to trans-Alkene : A complementary method to produce the trans-alkene is the dissolving metal reduction, which typically uses sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.comyoutube.com This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen across the triple bond, selectively forming the trans-alkene. lumenlearning.commasterorganicchemistry.com This would convert 3-Hexyn-2-one, 5,5-dimethyl- to (E)-5,5-dimethyl-3-hexen-2-one.

Table 2: Common Catalytic Systems for Alkyne Reduction

| Desired Product | Catalyst/Reagents | Stereochemistry | Reference |

|---|---|---|---|

| Alkane | H₂, Pd/C, Pt, or Raney Ni | Not applicable | lumenlearning.comlibretexts.org |

| cis-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | Syn-addition | youtube.com |

| trans-Alkene | Na or Li, liquid NH₃ | Anti-addition | masterorganicchemistry.comyoutube.com |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. As an alkynone, 3-Hexyn-2-one, 5,5-dimethyl- could potentially participate in several such reactions, although the steric hindrance from the tert-butyl group might affect reactivity. Palladium and copper are common catalysts for these transformations. researchgate.netresearchgate.net

While no specific cross-coupling examples for 3-Hexyn-2-one, 5,5-dimethyl- are documented, analogous ynones can participate in reactions like the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide. Although 3-Hexyn-2-one, 5,5-dimethyl- is an internal alkyne, related methodologies for the cross-coupling of internal alkynes exist, often involving domino processes or specific catalytic systems designed to overcome the challenges of selectivity. researchgate.netresearchgate.net

The mechanisms of these transformations are fundamental to understanding their outcomes.

Noble Metal Catalysis : In gold catalysis, the mechanism typically involves the π-activation of the alkyne by a cationic gold(I) species. nih.govnumberanalytics.com This coordination makes the alkyne highly electrophilic, triggering a nucleophilic attack (either inter- or intramolecularly) to form a vinyl-gold intermediate. arkat-usa.org Subsequent protodeauration or further reaction regenerates the gold catalyst and yields the final product. nih.gov

Catalytic Hydrogenation : Heterogeneous catalytic hydrogenation occurs on the surface of a metal catalyst. libretexts.org The alkyne and hydrogen gas adsorb onto the metal surface, and hydrogen atoms are added sequentially to the same face of the alkyne, explaining the syn-stereoselectivity observed with catalysts like Lindlar's. libretexts.orglibretexts.org

Dissolving Metal Reduction : The mechanism for the Na/NH₃ reduction involves a single-electron transfer from a sodium atom to the alkyne, forming a radical anion. libretexts.orgmasterorganicchemistry.com This intermediate is protonated by ammonia. A second electron transfer forms a vinyl anion, which adopts the more stable trans configuration to minimize steric repulsion before being protonated a second time to give the trans-alkene. libretexts.orgmasterorganicchemistry.com

Cross-Coupling : Palladium-catalyzed cross-coupling reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net For a reaction involving an alkyne, the specific steps might vary, but this fundamental cycle underpins many of the most powerful C-C bond-forming methods.

Organocatalysis in 3-Hexyn-2-one, 5,5-dimethyl- Transformations

Biocatalysis and Enzyme-Mediated Reactions of 3-Hexyn-2-one, 5,5-dimethyl-

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While the biocatalytic potential of 3-Hexyn-2-one, 5,5-dimethyl- has not been explored in depth, enzymes such as ene-reductases could potentially reduce the alkyne or ketone functionalities. Enzymes are known to mediate a vast array of complex chemical cascades. nih.gov For instance, certain enzymes can generate radical species to initiate complex cyclizations. nih.gov The specific application to a synthetic substrate like 3-Hexyn-2-one, 5,5-dimethyl- would require screening of enzyme libraries to identify a catalyst with the desired activity and selectivity.

Synthesis and Utility of 3 Hexyn 2 One, 5,5 Dimethyl As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

Ynones are versatile building blocks in organic synthesis due to the presence of two reactive electrophilic sites (the carbonyl carbon and the β-alkynyl carbon) and a nucleophilic site (the α-carbon, after deprotonation). This allows for a wide range of transformations, making them key precursors in the synthesis of complex organic structures.

Building Blocks in Natural Product Synthesis

The ynone motif is a valuable tool in the total synthesis of natural products. thieme-connect.com Although a direct application of 3-Hexyn-2-one, 5,5-dimethyl- in a completed natural product synthesis is not prominently documented, the general strategy of employing ynones is widespread. For instance, the iterative coupling of bifunctional building blocks is a common strategy in the synthesis of polyene natural products. nih.gov Ynones can serve as such building blocks, where the alkyne and ketone functionalities allow for sequential bond-forming reactions to construct complex carbon skeletons. nih.govyoutube.com The synthesis of complex molecules often relies on the strategic use of versatile building blocks that can undergo a variety of chemical transformations. sigmaaldrich.commdpi.com

The general approach often involves the retrosynthetic disconnection of a target natural product to reveal simpler, often commercially available or easily synthesized, building blocks. nih.gov Ynones, with their dual reactivity, are ideal candidates for such a strategy.

Precursors for Functionalized Organic Compounds

Ynones are precursors to a wide variety of functionalized organic compounds. nih.govresearchgate.net The conjugated system can undergo various transformations, including conjugate additions, cycloadditions, and reductions, to introduce new functional groups and stereocenters.

The α-carbon of ynones can be functionalized through the formation of an enolate or enamine intermediate. nih.govresearchgate.net For example, asymmetric α-functionalization of ynones can lead to the formation of chiral molecules with high enantiomeric excess. nih.gov This is a powerful strategy for the synthesis of optically active compounds, which are of great importance in medicinal chemistry and materials science.

Furthermore, the reaction of ynones with various nucleophiles at the β-position is a common method for carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of a wide range of substituents, leading to highly functionalized products. researchgate.netuic.edu

Derivatization Studies of 3-Hexyn-2-one, 5,5-dimethyl-

The derivatization of 3-Hexyn-2-one, 5,5-dimethyl- would involve chemical transformations of its ketone and alkyne functionalities. These studies are crucial for exploring the full synthetic potential of this building block.

Synthesis of Alkynol Derivatives from 3-Hexyn-2-one, 5,5-dimethyl-

The reduction of the ketone functionality in an ynone leads to the formation of a propargyl alcohol, also known as an alkynol. wikipedia.org This transformation is a common and useful derivatization of ynones. The reduction can be achieved using various reducing agents, and if a chiral reducing agent or catalyst is used, it can proceed with high stereoselectivity to yield an enantiomerically enriched alkynol.

For 3-Hexyn-2-one, 5,5-dimethyl-, the reduction would yield 5,5-dimethyl-3-hexyn-2-ol. This alkynol derivative is itself a valuable synthetic intermediate. For example, propargyl alcohols can undergo a variety of reactions, including substitution, addition to the alkyne, and rearrangement reactions. A related compound, 3,5-dimethyl-1-hexyn-3-ol, can be used to synthesize other complex molecules. sigmaaldrich.comsigmaaldrich.com Gold-catalyzed cyclizations of alkynol derivatives are an efficient tool in total synthesis. nih.gov

Table 1: Potential Alkynol Derivatives from the Reduction of Ynones

| Ynone Starting Material | Reduction Product (Alkynol) | Potential Subsequent Reactions |

|---|---|---|

| 3-Hexyn-2-one, 5,5-dimethyl- | 5,5-dimethyl-3-hexyn-2-ol | Esterification, Etherification, Cyclization |

| 1-Phenyl-2-propyn-1-one | 1-Phenyl-2-propyn-1-ol | Asymmetric hydrogenation, Nicholas reaction |

| 4-Phenyl-3-butyn-2-one | 4-Phenyl-3-butyn-2-ol | Meyer-Schuster rearrangement, Cycloisomerization |

Construction of Heterocyclic Systems Incorporating 3-Hexyn-2-one, 5,5-dimethyl- Moieties (e.g., pyrazolo[3,4-d]pyrimidines via reaction with appropriate substrates)

Ynones are excellent precursors for the synthesis of various heterocyclic compounds. The reaction of the ynone moiety with bifunctional nucleophiles can lead to the formation of five- or six-membered rings in a single step.

Specifically, the synthesis of pyrazolo[3,4-d]pyrimidines, which are an important class of heterocyclic compounds with a wide range of pharmacological activities, can be envisioned starting from ynones. nih.govnih.gov The general strategy would involve the reaction of an ynone with a suitable hydrazine (B178648) derivative to form a pyrazole (B372694) intermediate, which could then be further elaborated to the pyrazolo[3,4-d]pyrimidine scaffold. While direct synthesis from 3-Hexyn-2-one, 5,5-dimethyl- is not explicitly reported, the reaction of various pyrimidine (B1678525) hydrazones with aldehydes can yield pyrazolo[3,4-d]pyrimidines. rsc.org Other synthetic routes to this heterocyclic system have also been developed. google.com

Polymer Synthesis Utilizing 3-Hexyn-2-one, 5,5-dimethyl- as a Monomer or Crosslinking Agent (analogous to related diols)

The carbon-carbon triple bond in 3-Hexyn-2-one, 5,5-dimethyl- suggests its potential use as a monomer in polymerization reactions. The polymerization of acetylenic compounds can lead to conjugated polymers with interesting electronic and optical properties. mdpi.comnih.govrsc.org While the direct polymerization of this specific ynone is not well-documented, analogous compounds have been investigated.